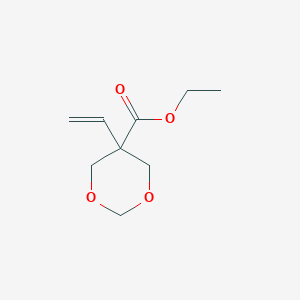![molecular formula C15H14O2 B8644853 2-[3-(Benzyloxy)phenyl]acetaldehyde](/img/structure/B8644853.png)
2-[3-(Benzyloxy)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyloxy)phenyl]acetaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is of interest in various fields due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent followed by oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically benzyl chloride and 3-hydroxybenzaldehyde, which undergoes a series of reactions including etherification and oxidation .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzyloxy)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H14O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,10-11H,9,12H2 |
Clave InChI |
CGDPQEGADXPUEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B8644794.png)
![3-Azaspiro[5.5]undec-8-ene, 9-(6-methoxy-2-naphthalenyl)-](/img/structure/B8644795.png)








![3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]aniline](/img/structure/B8644873.png)

